molecular formula C19H36O3 B055471 Methyl 9-oxooctadecanoate CAS No. 1842-70-2

Methyl 9-oxooctadecanoate

Cat. No.: B055471
CAS No.: 1842-70-2
M. Wt: 312.5 g/mol
InChI Key: NNUFZSSGONRIJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-oxooctadecanoate can be synthesized through the oxidation of methyl oleate. One method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a ring-opening reaction of epoxidized methyl oleate . Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce diketones .

Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of methyl oleate under controlled conditions. The process may include the use of various catalysts and reagents to ensure high yield and purity .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Activity :
    • A study demonstrated that methyl 9-oxooctadecanoate isolated from Fomes fomentarius exhibited significant anti-inflammatory effects by inhibiting the phosphorylation of STAT3 in murine macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Antioxidant Properties :
    • Research indicates that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related conditions. The compound has been shown to scavenge free radicals effectively, contributing to its potential use in nutraceuticals .

Biochemical Applications

  • Fatty Acid Metabolism :
    • This compound serves as a substrate in various biochemical pathways involving fatty acid metabolism. Its role in metabolic studies is crucial for understanding lipid biosynthesis and degradation processes.
  • Cellular Studies :
    • The compound has been utilized in cellular assays to investigate its effects on cell proliferation and apoptosis. For instance, its cytotoxic effects on cancer cell lines have been documented, indicating potential applications in cancer research .

Material Science Applications

  • Biodegradable Polymers :
    • This compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties and biodegradability. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.
  • Surfactants and Emulsifiers :
    • Due to its amphiphilic nature, this compound is explored as a surfactant in various formulations, including cosmetics and food products. Its ability to stabilize emulsions makes it valuable in these industries.

Case Studies

StudyFindingsApplication
Ali et al., 2021 Demonstrated antioxidant and cytotoxic properties of this compoundPotential use in nutraceuticals and cancer therapy
Tassignon et al., 2016 Investigated anti-inflammatory effects via STAT3 inhibitionTherapeutic applications in inflammatory diseases
Larodan ResearchExplored synthesis routes for fatty acid derivativesDevelopment of biodegradable materials

Biological Activity

Methyl 9-oxooctadecanoate (CAS Number: 1842-70-2) is a long-chain fatty acid ester derived from oleic acid, characterized by a ketone functional group at the ninth carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in both biochemical research and potential therapeutic applications.

This compound has the molecular formula C19H36O3C_{19}H_{36}O_3 and is classified as a keto fatty acid ester. It can be synthesized through the oxidation of methyl oleate, utilizing catalysts such as bismuth(III) trifluoromethanesulfonate in controlled conditions to achieve high yields and purity. The compound is soluble in organic solvents, enhancing its applicability in various chemical and biological studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : A study highlighted its potential to attenuate inflammatory responses in murine macrophages stimulated with lipopolysaccharides (LPS). This compound suppressed the secretion of nitric oxide (NO) and prostaglandin E2, primarily through the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that it may play a role in managing inflammatory conditions.
  • Influence on Lipid Metabolism : The compound is involved in lipid metabolism, potentially affecting cellular signaling pathways related to fat storage and mobilization. Its interaction with cellular membranes may influence permeability and signaling, which are crucial for metabolic processes.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzymatic Reactions : It undergoes enzymatic oxidation and reduction, leading to reactive intermediates that participate in further biochemical reactions. This includes the formation of diketones such as methyl 9,10-dioxooctadecanoate upon oxidation.
  • Signal Transduction : The compound specifically interferes with signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is critical in regulating inflammatory responses .

Comparative Analysis

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Methyl OleateC18H34O2C_{18}H_{34}O_2Unsaturated fatty acid ester derived from oleic acid
Methyl 12-OxooctadecanoateC19H36O3C_{19}H_{36}O_3Similar structure but with a ketone at the twelfth position
Methyl StearateC19H38O2C_{19}H_{38}O_2Saturated fatty acid ester with a straight-chain structure

The specific positioning of the keto group at the ninth carbon differentiates this compound from its analogs, potentially conferring distinct biological properties that warrant further investigation.

Case Studies

  • Inflammatory Response Modulation : In a study involving macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in therapeutic applications for inflammatory diseases .
  • Lipid Metabolism Research : Another study focused on the kinetics of aging products formed from biodiesel blends containing methyl oleate, where this compound was identified as a significant by-product influencing lipid metabolism dynamics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 9-oxooctadecanoate, and how are they characterized?

  • Methodological Answer : A palladium-catalyzed oxidation of internal olefins is a robust synthetic route. For example, this compound was synthesized via Pd(II)-mediated oxidation of methyl oleate derivatives, yielding an 84% isolated product. Characterization includes 1H^1H NMR (e.g., δ 3.65 ppm for the methyl ester) and 13C^{13}C NMR (δ 211.6 ppm for the ketone carbonyl) to confirm structural integrity . Alternative routes involve epoxide rearrangements during lipid oxidation, where cis-epoxides degrade into ketones after ~40 hours of aging .

Q. How is this compound analyzed in complex lipid mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, 1H^1H NMR resolves overlapping signals (e.g., δ 2.36 ppm for methylene protons adjacent to the ketone group), while GC-MS tracks ketone formation kinetics in aging studies . Quantification requires calibration against synthetic standards due to low abundance in degradation pathways.

Q. What role does this compound play in lipid oxidation studies?

  • Methodological Answer : It serves as a terminal oxidation product in unsaturated fatty acid degradation. Kinetic studies show its formation correlates with epoxide decomposition (e.g., cis-epoxides degrade into ketones after 40–80 hours). Researchers should monitor time-dependent yields using GC-MS and account for solketal additives, which accelerate acid formation and indirectly influence ketone stability .

Advanced Research Questions

Q. How do experimental conditions affect the reproducibility of this compound formation in oxidation studies?

  • Methodological Answer : Reproducibility challenges arise from competing pathways (e.g., peroxides → acids → epoxides → ketones) and matrix effects. For example, solketal additives increase acid values, altering ketone yields. To mitigate variability:

  • Use triplicate aging experiments with controlled O2_2 exposure.
  • Track peroxide and epoxide intermediates via iodometric titration and 1H^1H NMR .
  • Apply statistical models (e.g., ANOVA) to resolve crossovers in time-dependent data (e.g., ketone yields diverge at 80–90 hours) .

Q. What thermodynamic properties of this compound are critical for stability in long-term storage?

  • Methodological Answer : While direct data are limited, analogous methyl esters (e.g., methyl tetradecanoate) exhibit vapor pressures of ~0.009 bar at 429 K and enthalpy of vaporization (ΔvapH_{\text{vap}}H) ~86.6 kJ/mol. Researchers should extrapolate stability using thermogravimetric analysis (TGA) and monitor ketone decomposition via FTIR for carbonyl stability .

Q. How can contradictory kinetic data on this compound formation be resolved?

  • Methodological Answer : Discrepancies often stem from competing degradation pathways (e.g., direct peroxide-to-ketone vs. epoxide-mediated routes). To address this:

  • Use isotopic labeling (e.g., 13C^{13}C-oleate) to trace precursor-product relationships.
  • Apply multivariate regression to decouple solketal’s influence on acid/epoxide kinetics .
  • Validate models with time-resolved GC-MS datasets spanning 0–100 hours .

Q. What analytical strategies distinguish this compound from structural isomers (e.g., methyl 10-oxooctadecanoate)?

  • Methodological Answer : High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isomers via fragment patterns (e.g., m/z 297.2 for this compound vs. m/z 297.2 with distinct neutral losses). 13C^{13}C NMR also resolves positional isomers (e.g., δ 211.6 ppm for C9 vs. C10 ketones) .

Q. How does this compound influence microbial fermentation byproducts?

  • Methodological Answer : In fermented almond/oat drinks, its presence correlates with lipid peroxidation (e.g., 68–126 µg/g yields). Researchers should use solid-phase microextraction (SPME)-GC-MS to profile volatile oxidation products and assess microbial β-oxidation pathways using 13C^{13}C-tracer studies .

Q. Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed routes for scalability and purity (>84% yield) .
  • Handling : Store under inert gas (N2_2/Ar) at 4°C to prevent ketone degradation. Use PPE (gloves, goggles) per safety protocols .
  • Data Validation : Cross-reference NMR/MS data with NIST databases and replicate aging studies to ensure robustness .

Properties

IUPAC Name

methyl 9-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFZSSGONRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3 grams of the C8H17CH(CO2H)2 product obtained above were added, in small portions, to a mixture of 3.3 ml dihydropyran in 25 ml of benzene and 20 μl sulfuric acid, and stirred at 25° C., for 1 hour. Potassium hydroxide was added to neutralize the sulfuric acid, and the mixture was stirred for an additional 30 minutes. The solvent was then evaporated and, with 25 ml benzene, the mixture was added dropwise to NaH in 30 ml benzene, and stirred for 1 hour. 3 g of the CH3OCO(CH2)7COCl product prepared above was added dropwise and the mixture stirred overnight. Acetic acid (0.3 ml) was added and the mixture refluxed for 4 hours. The residue was taken up in ether, washed with 1N NaOH, water and brine, and dried. Chromatography on silica gel with 15% ethylacetate and hexane gave 1.5 g of C8H17CH2CO(CH2)7COOCH3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.